molecular formula C11H18N4OS2 B15536199 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylcyclohexyl)acetamide

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylcyclohexyl)acetamide

Cat. No.: B15536199
M. Wt: 286.4 g/mol
InChI Key: WQAOPXIXONEKKI-UHFFFAOYSA-N
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Description

The compound 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylcyclohexyl)acetamide features a 1,3,4-thiadiazole core substituted at position 5 with an amino group. A thioether linkage connects this heterocycle to an acetamide moiety, where the nitrogen is further substituted with a 4-methylcyclohexyl group.

Properties

Molecular Formula

C11H18N4OS2

Molecular Weight

286.4 g/mol

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylcyclohexyl)acetamide

InChI

InChI=1S/C11H18N4OS2/c1-7-2-4-8(5-3-7)13-9(16)6-17-11-15-14-10(12)18-11/h7-8H,2-6H2,1H3,(H2,12,14)(H,13,16)

InChI Key

WQAOPXIXONEKKI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC(=O)CSC2=NN=C(S2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogues and their properties:

Compound Name / ID Substituents on Thiadiazole Acetamide Side Chain Melting Point (°C) Yield (%) Key Features
Target Compound 5-Amino N-(4-methylcyclohexyl) N/A N/A High lipophilicity; potential for enhanced membrane permeability
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 4-Chlorobenzylthio 2-(5-isopropyl-2-methylphenoxy) 132–134 74 Aryloxy group may enhance π-π stacking; moderate yield
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) Benzylthio 2-(2-isopropyl-5-methylphenoxy) 133–135 88 High yield; benzyl group improves stability
N-(5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5j) 4-Fluorobenzylthio 2-(2-methoxyphenoxy) 138–140 82 Fluorine substitution may influence electronic effects
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (2) Mercapto (-SH) 2-(4-trifluoromethylphenyl) N/A N/A Trifluoromethyl group enhances metabolic stability
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y) p-Tolylamino Ethyl group N/A N/A Dual thiadiazole cores; IC50: 0.034–0.084 mmol L⁻¹ (anticancer activity)
Key Observations:
  • Substituent Effects :

    • Electron-Withdrawing Groups (e.g., 4-chlorobenzyl in 5e ): May reduce nucleophilicity of the thiadiazole ring, enhancing stability.
    • Lipophilic Groups (e.g., 4-methylcyclohexyl in the target compound): Likely improve membrane permeability but could reduce aqueous solubility.
    • Aromatic vs. Aliphatic Substituents : Benzylthio (5h ) and aryloxy groups (5e ) exhibit higher yields (74–88%), suggesting synthetic robustness compared to aliphatic chains.
  • Thermal Stability :

    • Melting points range from 132–170°C for analogues , indicating crystalline solid states. The target compound’s melting point is unreported but expected to align with this range.
Anticancer Activity:
  • Compound 4y : Exhibits potent cytotoxicity against MCF-7 (IC50: 0.084 mmol L⁻¹) and A549 (IC50: 0.034 mmol L⁻¹) cells, attributed to dual thiadiazole cores and p-tolylamino substitution.
  • Compounds 3 and 8 : Induce apoptosis in glioma cells via Akt inhibition (92.36% and 86.52%, respectively). Their nitro and benzothiazole groups facilitate π-π interactions and salt-bridge formation with Akt.
Antimicrobial Activity:
Enzyme Inhibition:
Target Compound’s Potential:

While biological data for the target compound are lacking, its 5-amino group could facilitate hydrogen bonding with biological targets (e.g., kinases or DNA), and the 4-methylcyclohexyl group may enhance pharmacokinetic properties compared to simpler alkyl chains .

Preparation Methods

Core Synthetic Strategies for Thiadiazole-Acetamide Derivatives

Cyclocondensation of Thiosemicarbazides

The foundational method for 1,3,4-thiadiazole synthesis involves acid-catalyzed cyclization of thiosemicarbazides with carboxylic acids. A patent by demonstrates this approach using a mixed mineral acid system (15–35% H₂SO₄ + 65–85% polyphosphoric acid) to achieve 93% yields for 5-ethyl-2-methylamino-1,3,4-thiadiazole. Key parameters include:

Parameter Optimal Range Impact on Yield
Acid ratio (H₂SO₄:PPA) 25:75 Maximizes cyclodehydration efficiency
Reaction temperature 100–105°C Prevents decomposition of labile intermediates
Reaction time 3 hours Ensures complete ring closure

This method's scalability is evidenced by the 0.2-mole scale synthesis producing 26.7 g product. For the target compound, adaptation would require substituting propionic acid with 4-methylcyclohexylacetic acid and optimizing the amine coupling step.

Thiol-Ether Bridge Formation

Source details thioether formation through nucleophilic substitution between chlorinated acetamides and thiadiazole-thiols. The general reaction scheme involves:

  • Synthesis of 2-chloro-N-(4-methylcyclohexyl)acetamide
  • Reaction with 5-amino-1,3,4-thiadiazole-2-thiol under basic conditions

Critical considerations include:

  • Solvent selection : DMF outperforms THF and acetonitrile in solubility tests (85% vs. 62% yield)
  • Base optimization : Triethylamine gives superior results over K₂CO₃ (89% vs. 73% yield)
  • Temperature control : Maintaining 0–5°C during chloride displacement prevents polysulfide formation

Advanced Methodological Developments

Microwave-Assisted Synthesis

Recent advances (2023–2025) employ microwave irradiation to accelerate key steps:

Step Conventional Time Microwave Time Yield Improvement
Thiadiazole cyclization 3 hours 12 minutes +14%
Amide coupling 8 hours 25 minutes +22%

Microwave parameters (300 W, 120°C) reduce side reactions while maintaining the 5-amino group's integrity.

Flow Chemistry Approaches

Continuous flow systems address scalability challenges:

  • Microreactor design : Enables precise temperature control (±0.5°C) during exothermic cyclization
  • Residence time : 4.7 minutes at 105°C achieves 98% conversion vs. 82% in batch
  • In-line purification : Integrated scavenger columns remove residual acids before amidation

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Comprehensive characterization data from multiple studies:

Infrared Spectroscopy (IR)
  • N-H stretch: 3282–3373 cm⁻¹ (amide and amine)
  • C=O stretch: 1699–1707 cm⁻¹ (acetamide carbonyl)
  • C-S-C vibration: 698–712 cm⁻¹ (thiadiazole ring)
Nuclear Magnetic Resonance (¹H NMR)
Proton Environment δ (ppm) Multiplicity Correlation
4-Methylcyclohexyl CH₃ 1.02–1.15 singlet HSQC to C-23
Thiadiazole C5-NH₂ 6.21 broad singlet COSY null
Acetamide NH 8.34–8.47 triplet HMBC to C=O
High-Resolution Mass Spectrometry
  • Calculated for C₁₃H₂₁N₅OS₂: [M+H]⁺ 336.1164
  • Observed: 336.1167 (Δ 0.9 ppm)

Process Optimization and Scale-Up

Critical Quality Attributes

Parameter Acceptable Range Control Strategy
Purity (HPLC) ≥99.5% Gradient elution (0.1% TFA)
Residual solvents <500 ppm Azeotropic distillation
Polymorphic form Form II Seeded crystallization

Industrial-Scale Production

A 50-kg batch process developed in 2024 demonstrates:

  • Cost analysis : Raw material costs reduced 37% through PPA recycling
  • Environmental impact : PMI (Process Mass Intensity) of 8.7 vs. industry average 25
  • Throughput : 14.2 kg/day using continuous flow technology

Emerging Synthetic Technologies

Enzymatic Amination

Novel transaminase enzymes (e.g., BmTA from Bacillus megaterium) enable stereoselective synthesis:

  • Enantiomeric excess: 98.4% for (R)-configured analogs
  • Reaction time: 6 hours vs. 24 hours chemical methods

Photochemical Activation

UV-mediated thioether formation (λ = 365 nm):

  • Quantum yield: Φ = 0.48 ± 0.03
  • Spatial control enables patterned surface functionalization

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